N-(2,3-DICHLOROPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE
Description
N-(2,3-Dichlorophenyl)-3-methoxy-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a methoxy group at position 3 and a carboxamide group at position 3. The carboxamide nitrogen is further linked to a 2,3-dichlorophenyl moiety.
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-3-methoxy-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O3/c1-17-9-5-8(18-15-9)11(16)14-7-4-2-3-6(12)10(7)13/h2-5H,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEUCBOORQYUBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dichlorophenyl)-3-methoxy-1,2-oxazole-5-carboxamide typically involves the reaction of 2,3-dichloroaniline with appropriate oxazole precursors under controlled conditions. One common method involves the cyclization of 2,3-dichloroaniline with methoxy-substituted oxazole intermediates in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and specific pH levels to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dichlorophenyl)-3-methoxy-1,2-oxazole-5-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents, often in anhydrous solvents.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide, often carried out in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Scientific Research Applications
N-(2,3-Dichlorophenyl)-3-methoxy-1,2-oxazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,3-Dichlorophenyl)-3-methoxy-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and receptors, leading to various biochemical and physiological effects. For example, it may inhibit the activity of enzymes involved in cell signaling pathways, thereby modulating cellular responses and exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
a) Triazole Analogs
Florjancic et al. (2008) synthesized P2X7 antagonists, such as 1-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine, which replaces the oxazole core with a 1,2,4-triazole ring .
- Substituents: The pyridinylmethyl group in the triazole analog introduces additional aromaticity and basicity, unlike the methoxy-oxazole carboxamide.
- Activity: Triazole analogs demonstrated IC50 values in the nanomolar range for P2X7 inhibition, though direct comparisons to the oxazole derivative are unavailable .
b) Pyrazole Analogs
A pyrazole-based compound, 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde, shares a chlorinated aromatic system but differs in core structure and substituents .
- Key Differences :
- Core : The pyrazole ring (two adjacent nitrogen atoms) offers distinct electronic properties compared to oxazole.
- Substituents : A trifluoromethyl group increases lipophilicity and metabolic stability, while the sulfanyl group may influence solubility and redox activity.
Substituent Effects
a) Chlorophenyl Moieties
Both the target compound and Florjancic’s triazole analog feature a 2,3-dichlorophenyl group, which is critical for hydrophobic interactions with receptor pockets. In contrast, the pyrazole analog in uses a 3-chlorophenylsulfanyl group, suggesting that the position and number of chlorine atoms significantly impact target engagement .
b) Methoxy vs. Sulfanyl Groups
The methoxy group in the oxazole derivative may enhance solubility through polar interactions, whereas the sulfanyl group in the pyrazole analog could participate in disulfide bonding or modulate electron distribution.
Data Table: Structural and Functional Comparison
*Values for the target compound are estimated based on structural analogs.
Research Findings and Implications
- Heterocyclic Core Impact : The oxazole core may balance polarity and metabolic stability compared to triazole or pyrazole analogs, though direct activity data is needed.
- Substituent Optimization : The 2,3-dichlorophenyl group is a conserved pharmacophore in P2X7 antagonists, while variable substituents (e.g., methoxy, trifluoromethyl) fine-tune physicochemical properties .
- Structural Tools : Crystallographic programs like SHELXL and ORTEP-3 are critical for elucidating structural nuances in such compounds, though their application to the target compound requires further study .
Biological Activity
N-(2,3-Dichlorophenyl)-3-methoxy-1,2-oxazole-5-carboxamide is a compound that has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₈H₆Cl₂N₂O₃
- Molecular Weight : 233.06 g/mol
- CAS Number : 1479237-84-7
Research indicates that compounds containing oxazole and oxadiazole moieties often exhibit significant biological activities, including anticancer, antibacterial, and anti-inflammatory effects. The specific mechanisms through which this compound exerts its effects include:
- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis. For instance, it has been observed to increase p53 expression levels and activate caspase-3 pathways in cancer cells, leading to programmed cell death .
- Antimicrobial Activity : The compound has demonstrated antibacterial properties against several pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .
- Anti-inflammatory Effects : this compound has been noted for its ability to reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .
Biological Activity Data
The following table summarizes the biological activities of this compound based on various studies:
Case Study 1: Anticancer Activity in MCF-7 Cells
A study investigated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The compound was found to induce apoptosis significantly through the activation of the p53 pathway and caspase cascade. Flow cytometry analysis confirmed that treated cells exhibited increased apoptotic markers compared to control groups .
Case Study 2: Antibacterial Efficacy
In another study focusing on its antibacterial properties, this compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound showed promising results with an IC50 value indicating effective inhibition of bacterial growth at low concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
